(R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester physical properties
(R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester physical properties
An In-Depth Technical Guide to the Physical Properties of (R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester
Introduction
(R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a functionalized pyrrolidine derivative, it serves as a versatile building block for synthesizing complex molecular architectures found in numerous bioactive molecules and therapeutic agents. The pyrrolidine scaffold is a privileged structure in pharmaceutical development, and the presence of a bromine atom at the C3 position provides a reactive handle for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of this key synthetic intermediate. Understanding these characteristics is paramount for its effective use in synthesis, ensuring the identity, purity, and stability of the material, and for the development of robust and reproducible chemical processes.
Chemical Identity and Structure
The fundamental identity of a chemical reagent is established by its structure and internationally recognized identifiers. The structure of the title compound features a five-membered pyrrolidine ring, N-protected with a tert-butoxycarbonyl (Boc) group, and a bromine atom at the 3-position with a defined (R)-stereochemistry.
Caption: 2D representation of (R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester.
| Identifier | Value |
| IUPAC Name | tert-butyl (3R)-3-bromopyrrolidine-1-carboxylate |
| Synonyms | (R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester, (R)-(-)-1-Boc-3-bromopyrrolidine, 1-Boc-(R)-3-Bromopyrrolidine[1] |
| CAS Number | 569660-97-5[1] |
| Molecular Formula | C₉H₁₆BrNO₂[1][2][3] |
| Molecular Weight | 250.13 g/mol [1][3] |
| InChI Key | QJTKPXFJOXKUEY-SSDOTTSWSA-N[1] |
Core Physical and Chemical Properties
The physical state and solubility of a compound dictate the appropriate conditions for its handling, reaction setup, and purification.
| Property | Value / Description |
| Appearance | Solid[1][3] |
| Melting Point | 47-52 °C[3] |
| Boiling Point | Data for the specific compound is not readily available; however, related structures suggest a high boiling point (>300 °C), indicating low volatility under standard conditions.[4] |
| Solubility | Expected to be soluble in common organic solvents such as tetrahydrofuran (THF), ethyl acetate, dichloromethane (DCM), and chloroform. Low solubility in water is anticipated due to the nonpolar Boc group and the overall organic structure. |
| Storage | Recommended storage temperature is 2-8°C.[3] The compound should be kept in a tightly closed container in a dry and well-ventilated place.[5][6] |
Spectroscopic and Analytical Characterization
To ensure the trustworthiness of experimental results, rigorous analytical verification of starting materials is essential. The following protocols outline standard methods for confirming the identity, structure, and purity of (R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
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¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For the (S)-enantiomer, which would produce an identical spectrum to the (R)-enantiomer in a non-chiral solvent, the following shifts have been reported.[7]
-
δ 4.48 (br s, 1H): Corresponds to the proton attached to the bromine-bearing carbon (CH-Br).
-
δ 3.82-3.46 (m, 4H): Represents the four protons on the carbons adjacent to the nitrogen atom (CH₂-N-CH₂). The complexity arises from diastereotopicity and conformational rotamers due to the Boc group.
-
δ 2.38-2.18 (m, 2H): Corresponds to the two protons on the carbon at the 4-position (CH₂).
-
δ 1.46 (s, 9H): A characteristic sharp singlet for the nine equivalent protons of the tert-butyl group on the Boc protector.
-
-
¹³C NMR: The carbon NMR spectrum should show 7 distinct signals (two carbons of the Boc group are equivalent), confirming the number of unique carbon environments.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition. A key validation feature for this compound is the distinctive isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will exhibit two major peaks for the molecular ion: one for the molecule containing ⁷⁹Br (M) and another of almost equal intensity for the molecule containing ⁸¹Br (M+2). This provides unambiguous confirmation of the presence of a single bromine atom.
Chiral Analysis: Optical Rotation
As a chiral molecule, confirming its enantiomeric purity is critical. The primary method for assessing this is by measuring the specific optical rotation.
Experimental Protocol: Measurement of Specific Rotation
-
Preparation: Accurately weigh approximately 100 mg of the compound and dissolve it in a precise volume (e.g., 10.0 mL) of a specified solvent (e.g., methanol or chloroform) in a volumetric flask. Ensure the solution is clear and homogenous.
-
Instrumentation: Use a calibrated polarimeter with a sodium lamp (D-line, 589 nm). Set the temperature to a standard value, typically 20°C or 25°C.
-
Measurement: Fill a polarimeter cell of a known path length (e.g., 1.0 dm) with the prepared solution, ensuring no air bubbles are present. Record the observed rotation (α).
-
Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (c × l) where:
-
α is the observed rotation.
-
c is the concentration in g/mL.
-
l is the path length of the cell in decimeters (dm).
-
The resulting value should be compared to the literature value for the pure enantiomer to confirm its stereochemical identity. For context, the precursor (R)-(-)-N-Boc-3-pyrrolidinol has a specific rotation of [α]20/D of -26±1 (c = 1 in methanol).[8]
Safety, Handling, and Storage
Proper handling procedures are crucial for laboratory safety. The compound presents several hazards that must be managed with appropriate precautions.
| Hazard Category | GHS Information |
| Pictograms | GHS07 (Exclamation Mark), GHS09 (Environment)[3] |
| Signal Word | Warning[3] |
| Hazard Statements | H302: Harmful if swallowed. H319: Causes serious eye irritation. H400: Very toxic to aquatic life.[3] |
| Precautionary Statements | P273: Avoid release to the environment. P280: Wear protective gloves, eye protection, and face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
Handling Recommendations:
-
Use only in a well-ventilated area, such as a chemical fume hood.[6]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6]
-
Avoid breathing dust or vapors.[6]
-
Wash hands thoroughly after handling.[9]
Synthesis Context and Potential Impurities
(R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester is typically synthesized from its corresponding alcohol, (R)-(-)-N-Boc-3-pyrrolidinol, via an Appel-type reaction.[7] Understanding this common synthetic route is important for anticipating potential impurities that might affect its physical properties or downstream reactivity.
Caption: Common synthesis route for the target compound.
Potential Impurities:
-
Starting Material: Incomplete reaction may leave residual (R)-(-)-N-Boc-3-pyrrolidinol.
-
Reaction Byproducts: The most significant byproduct is triphenylphosphine oxide (Ph₃PO), which is a high-melting solid and is typically removed via filtration or chromatography.
-
Solvent Residues: Residual THF or other solvents used in purification (e.g., ethyl acetate, hexanes) may be present.
The presence of these impurities can depress the melting point and alter the appearance and spectroscopic data of the final product.
Conclusion
(R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester is a valuable chiral building block whose utility is underpinned by its well-defined physical and chemical properties. Accurate characterization via NMR, mass spectrometry, and polarimetry is essential for validating its identity and purity before use in synthesis. Adherence to proper safety and handling protocols ensures its safe application in the laboratory. This guide provides the foundational knowledge required by researchers to confidently incorporate this important reagent into their drug discovery and development programs.
References
-
Organic Syntheses. SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. [Link]
-
PubChem. (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid. [Link]
-
J&W Pharmlab. (S)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester. [Link]
-
OIST Groups. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives). [Link]
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